molecular formula C17H17N3O2 B2651061 2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396680-81-1

2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No. B2651061
CAS RN: 1396680-81-1
M. Wt: 295.342
InChI Key: UELVAXFHJNFZJU-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” seems to be a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

While the exact synthesis process for “this compound” is not available, a similar compound, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, were synthesized from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt .

Scientific Research Applications

1. Antiviral Activities

2-Ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide derivatives have been studied for their antiviral activities. Specifically, benzamide-based 5-aminopyrazoles and their corresponding derivatives showed significant antiviral activities against bird flu influenza H5N1. These compounds demonstrated viral reduction in the range of 85–65% (Hebishy et al., 2020).

2. Role in Glucose Uptake and Glucokinase Activity

A novel heteroaryl-containing benzamide derivative was identified as a potent glucokinase activator. It demonstrated a significant increase in glucose uptake and glucokinase activity in rat hepatocytes, showing potential as a treatment for type 2 diabetes mellitus (Park et al., 2014).

3. Inhibitor of Vascular Endothelial Growth Factor Receptor-2

Substituted amino benzamides have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds exhibit excellent kinase selectivity and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

4. Anti-inflammatory and Antimicrobial Activities

Various synthesized pyridine derivatives with structural similarities have shown variable and modest activity against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).

5. Anticancer Activity

Co(II) complexes of derivatives have been synthesized and submitted for in vitro cytotoxicity studies. They showed potential in human breast cancer cell line (MCF 7), indicating a possible role in anticancer therapies (Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-22-16-9-4-3-7-14(16)17(21)18-11-13-12-19-20-10-6-5-8-15(13)20/h3-10,12H,2,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELVAXFHJNFZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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